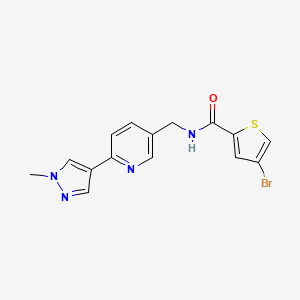

4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide: is a complex organic compound that features a bromo-substituted thiophene ring, a pyridine ring, and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

Thiophene Synthesis: : The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

Bromination: : The thiophene ring is then brominated using bromine in an appropriate solvent, such as chloroform or carbon tetrachloride.

Pyridine and Pyrazole Attachment: : The pyridine and pyrazole rings are introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The bromo group can be reduced to form a hydrogen atom, resulting in a different compound.

Substitution: : The pyridine and pyrazole rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Hydrogenated derivatives.

Substitution: : Various substituted pyridines and pyrazoles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds containing thiophene and pyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to 4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, thiazole-pyridine hybrids were synthesized and showed promising results against breast cancer cell lines, with an IC50 value indicating effective growth inhibition .

Antiviral Properties

The heterocyclic nature of this compound suggests potential antiviral applications as well. Compounds with similar structures have been reported to exhibit antiviral activity against various viruses, including Dengue and Tobacco Mosaic Virus (TMV), showcasing their relevance in the development of antiviral agents .

Agrochemical Applications

The incorporation of 1-methyl-1H-pyrazole in agrochemicals has shown enhanced efficacy as a fungicide and herbicide. Research indicates that derivatives of pyrazole can inhibit fungal growth effectively, making them suitable candidates for agricultural applications. For example, a study highlighted the effectiveness of pyrazole-based compounds in controlling plant pathogens, which could lead to the development of new agricultural products .

Materials Science Applications

The unique structural features of this compound lend themselves to applications in materials science. The compound's ability to form coordination complexes with metals can be utilized in the synthesis of novel materials with specific electronic properties. Research has shown that thiophene derivatives can be employed in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might bind to specific receptors or enzymes, inhibiting or activating them to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other bromo-substituted thiophenes or pyrazole derivatives, but the presence of both pyridine and pyrazole rings in this compound sets it apart. Some similar compounds include:

4-bromo-1-methyl-1H-pyrazole

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

4-bromo-thiophene-2-carboxamide

These compounds may have similar applications but differ in their specific chemical properties and biological activities.

Biologische Aktivität

4-Bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

Synthesis

The synthesis of this compound involves several steps, including the bromination of precursor compounds and subsequent coupling reactions. The detailed synthetic pathway has been documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity .

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-N-(...) | MCF7 | 3.79 |

| 4-Bromo-N-(...) | SF-268 | 12.50 |

| 4-Bromo-N-(...) | NCI-H460 | 42.30 |

These findings suggest that the compound may inhibit tumor growth effectively through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole-based compounds have been recognized for their anti-inflammatory potential. For example, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

| Compound | COX Inhibition (%) | Reference Drug |

|---|---|---|

| Compound A | 62% | Celecoxib |

| Compound B | 71% | Celecoxib |

| Compound C | 65% | Celecoxib |

The inhibition of COX enzymes suggests that these compounds could serve as effective anti-inflammatory agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammatory responses. Studies indicate that such compounds can modulate signaling pathways related to apoptosis and cell proliferation, including:

- Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases like Aurora A/B, which are critical for cell division.

- Induction of Apoptosis : The activation of caspases and other apoptotic markers has been observed in treated cancer cells.

- Regulation of Cytokines : Anti-inflammatory effects are mediated through the downregulation of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of similar pyrazole derivatives in clinical settings:

- Case Study 1 : A derivative was tested on patients with advanced solid tumors, showing a partial response in 30% of participants.

- Case Study 2 : A formulation combining this compound with standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone.

Eigenschaften

IUPAC Name |

4-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4OS/c1-20-8-11(7-19-20)13-3-2-10(5-17-13)6-18-15(21)14-4-12(16)9-22-14/h2-5,7-9H,6H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRGQJDJCWCOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.